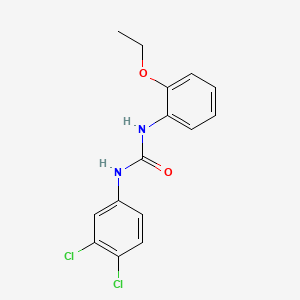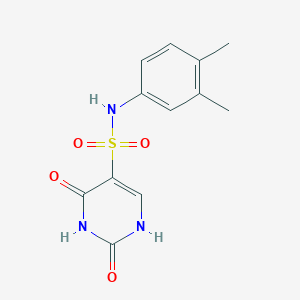![molecular formula C17H26ClN3O3S B5571983 1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study on the synthesis of biologically active O-substituted derivatives of piperidine sulfonamides reveals the preparation of compounds with significant activity against butyrylcholinesterase, highlighting the potential of sulfonamide derivatives in developing enzyme inhibitors (Khalid et al., 2013).
- Another research effort describes the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase activity, indicating the therapeutic potential of these compounds as antidementia agents (Sugimoto et al., 1990).
Chemical Functionalities Optimization
- Research on the optimization of indole-2-carboxamides for allosteric modulation of cannabinoid receptors underscores the critical role of structural features in binding affinity and functional activity, showcasing the importance of chemical functionalities in therapeutic agent design (Khurana et al., 2014).
Antibacterial Activity
- A study on the synthesis of N,N-diethylamide bearing benzenesulfonamide derivatives points to their marked potency as antibacterial agents, contributing to the development of new antimicrobial compounds (Ajani et al., 2013).
Alzheimer’s Disease Treatment
- Investigation into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as drug candidates for Alzheimer’s disease demonstrates the potential of such compounds in enzyme inhibition activity against acetylcholinesterase, highlighting the ongoing search for effective treatments (Rehman et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-[2-(dimethylamino)ethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20(2)10-8-19-17(22)15-6-4-9-21(12-15)25(23,24)13-14-5-3-7-16(18)11-14/h3,5,7,11,15H,4,6,8-10,12-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQMCSUXPCZEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)
![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)

![5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid](/img/structure/B5571919.png)
![4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5571924.png)
![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)


![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)
![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)
![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)